

Validating the Dual Inhibition of MER and FLT3 by UNC2025: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UNC2025

Cat. No.: B10799184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **UNC2025**, a potent dual inhibitor of MER and FLT3 tyrosine kinases, with other relevant inhibitors. The information presented is supported by experimental data to assist researchers in evaluating **UNC2025** for their specific applications.

Executive Summary

UNC2025 is a highly potent, orally bioavailable small molecule inhibitor that demonstrates dual activity against MER and FMS-like tyrosine kinase 3 (FLT3)[1][2][3]. Developed as a successor to UNC1062 to improve pharmacokinetic properties, **UNC2025** exhibits sub-nanomolar efficacy against both MER and FLT3 in enzymatic assays and low nanomolar efficacy in cell-based assays[4][5]. Its dual inhibitory action makes it a compelling candidate for therapeutic strategies in cancers where both MER and FLT3 signaling pathways are implicated, such as in acute myeloid leukemia (AML)[4][6]. This guide compares the inhibitory profile of **UNC2025** with its predecessor (UNC1062), a direct competitor with a similar dual-inhibition profile (MRX-2843), and several established FLT3 inhibitors that may have off-target effects on MER.

Data Presentation

Table 1: In Vitro Inhibitory Activity (IC₅₀, nM) of UNC2025 and Comparators

Inhibitor	MER	FLT3	AXL	TYRO3	Reference(s)
UNC2025	0.46 - 0.74	0.35 - 0.8	1.65 - 122	5.83 - 301	[1] [2] [3] [4]
UNC1062	0.93	0.69	29	37	[4]
MRX-2843	1.3	0.64	-	-	[7] [8] [9]
Gilteritinib	>5nM (inhibited by >50%)	0.29	0.73	-	[10] [11] [12]
Midostaurin	-	~200 (in MOLM-13 cells)	-	-	[13]
Quizartinib	-	<1 (in FLT3- ITD cells)	-	-	[14] [15]
Sorafenib	-	69.3 ng/mL (~149 nM)	-	-	[16] [17] [18]

Note: IC50 values can vary depending on the assay conditions (e.g., cell-free enzymatic vs. cell-based assays). The ranges provided reflect data from multiple sources.

Table 2: Cellular Activity of UNC2025

Cell Line	Assay	IC50 (nM)	Reference(s)
697 (B-ALL)	MER Phosphorylation	2.7	[1] [4]
Molm-14 (AML, FLT3-ITD)	FLT3 Phosphorylation	14	[1] [4] [5]
32D-EGFR-Mer	MER Phosphorylation	2.7	[4] [5]
32D-EGFR-Axl	AXL Phosphorylation	122	[4] [5]
32D-EGFR-Tyro3	TYRO3 Phosphorylation	301	[4] [5]

Experimental Protocols

In Vitro Kinase Assay (Microcapillary Electrophoresis)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against MER and FLT3 kinases.

Materials:

- Recombinant human MER and FLT3 kinase
- ATP
- Fluorescently labeled peptide substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compounds (e.g., **UNC2025**) dissolved in DMSO
- Microcapillary electrophoresis system

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In a reaction well, combine the kinase, fluorescently labeled peptide substrate, and the test compound at various concentrations.
- Initiate the kinase reaction by adding a solution of ATP in kinase buffer.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
- Stop the reaction by adding a stop solution (e.g., containing EDTA).
- Analyze the reaction mixture using a microcapillary electrophoresis system to separate the phosphorylated and unphosphorylated substrate.
- Calculate the percentage of substrate conversion for each compound concentration.

- Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cellular Western Blot for MER/FLT3 Phosphorylation

This protocol describes the detection of phosphorylated MER and FLT3 in cultured cells following inhibitor treatment.

Materials:

- Cell lines expressing MER and/or FLT3 (e.g., 697, Molm-14)
- Cell culture medium and supplements
- Test compound (e.g., **UNC2025**)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-MER, anti-total-MER, anti-phospho-FLT3, anti-total-FLT3
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blot equipment (gels, transfer apparatus, imaging system)

Procedure:

- Seed cells in appropriate culture plates and allow them to adhere or grow to a suitable confluency.
- Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
- Clarify the cell lysates by centrifugation and determine the protein concentration.
- Denature the protein samples by boiling in SDS-PAGE sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-MER) overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-total-MER) to confirm equal loading.

Soft Agar Colony Formation Assay

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.

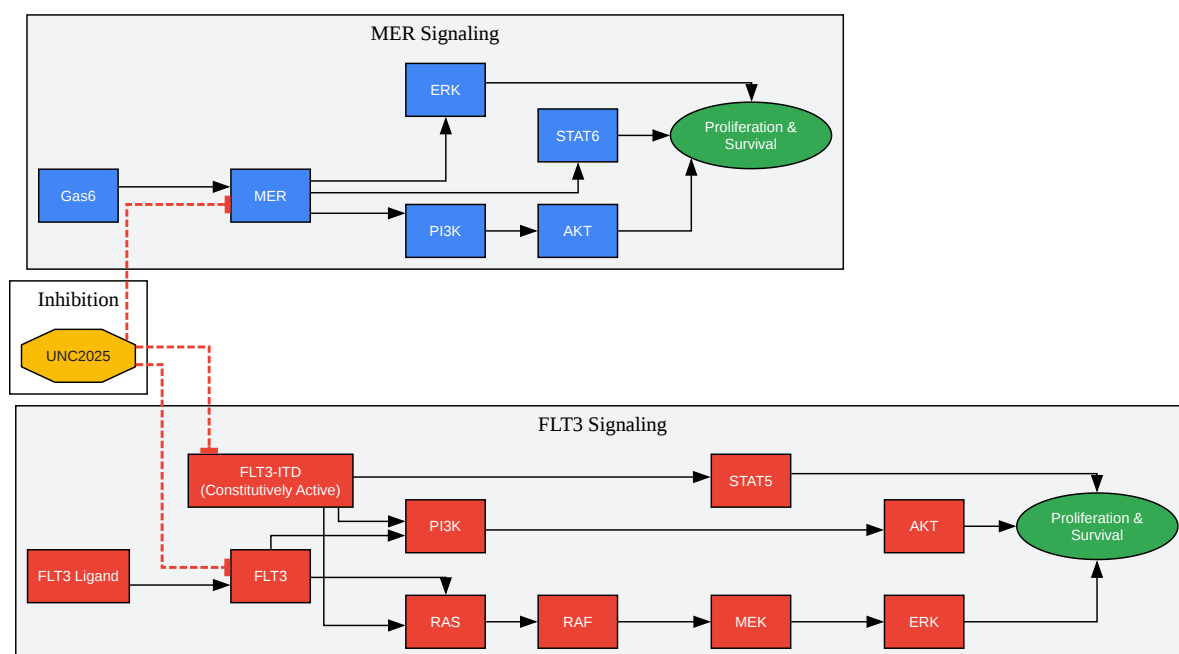
Materials:

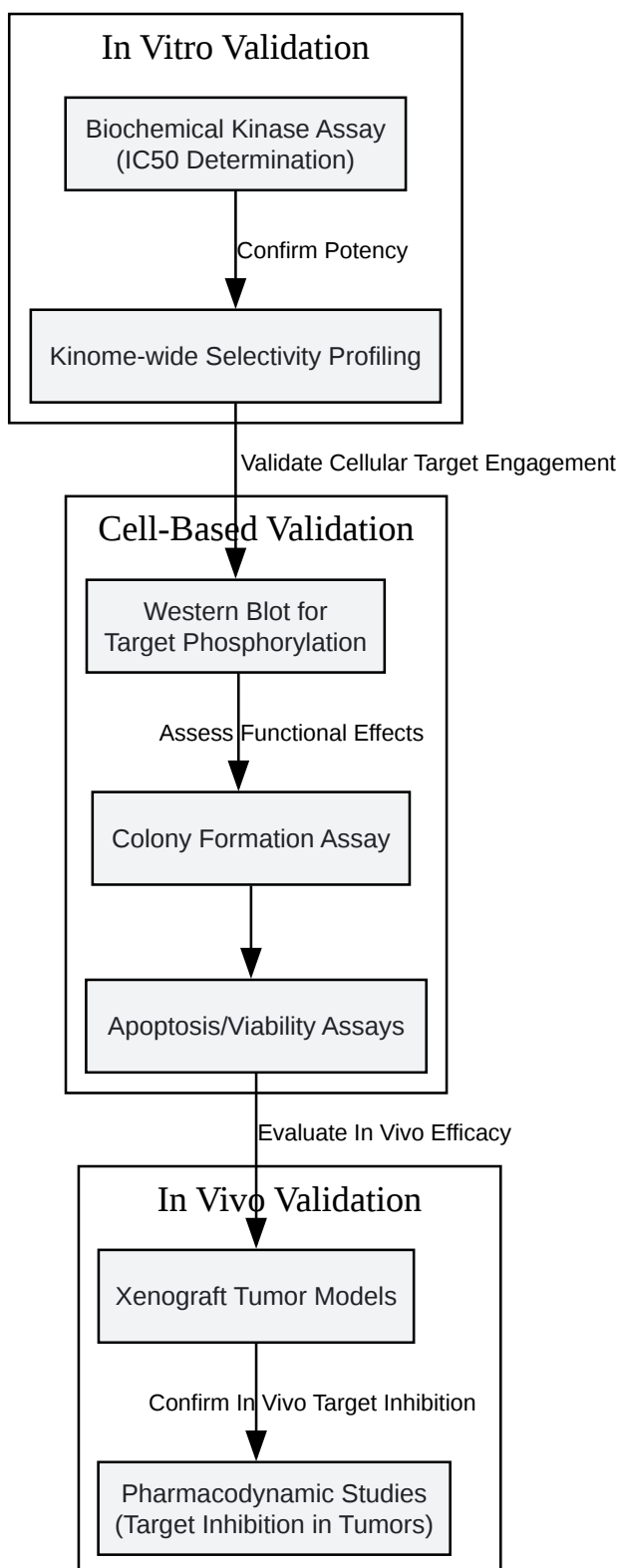
- Leukemia cell lines (e.g., Molm-14)
- Complete culture medium
- Agarose (low melting point)
- 6-well plates
- Test compound (e.g., **UNC2025**)

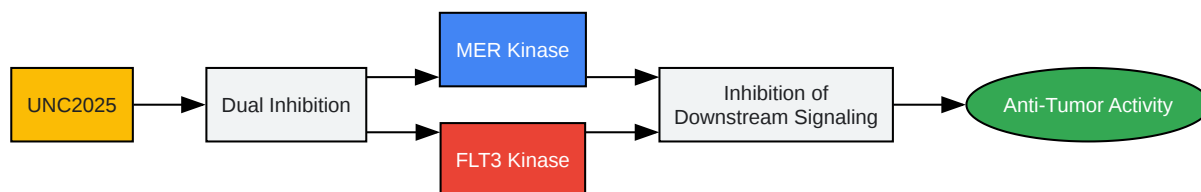
Procedure:

- Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.
- Harvest and count the cells.
- Resuspend the cells in complete medium and mix with 0.3% low melting point agarose to achieve a final cell density of approximately 5,000-10,000 cells per well.
- Plate the cell-agarose mixture on top of the solidified base layer.
- Allow the top layer to solidify at room temperature.
- Add complete medium containing various concentrations of the test compound or vehicle to each well.
- Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, refreshing the medium with the compound every 3-4 days.
- After the incubation period, stain the colonies with a solution such as crystal violet.
- Count the number of colonies in each well using a microscope.
- Calculate the percentage of colony inhibition relative to the vehicle-treated control.

Mandatory Visualization







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.glpbio.com [file.glpbio.com]
- 12. selleckchem.com [selleckchem.com]

- 13. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure-FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Validating the Dual Inhibition of MER and FLT3 by UNC2025: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799184#validating-the-dual-inhibition-of-mer-and-flt3-by-unc2025]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

